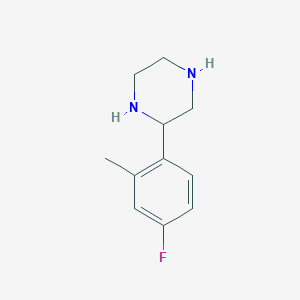

2-(4-Fluoro-2-methylphenyl)piperazine

Description

Contextualizing 2-(4-Fluoro-2-methylphenyl)piperazine within Advanced Piperazine (B1678402) Chemistry Research

Research into this compound is a prime example of the evolution of piperazine chemistry from simple derivatives to complex, highly functionalized molecules. The introduction of an aryl group at the C2 position of the piperazine ring, as seen in this compound, creates a chiral center and introduces steric and electronic features that are crucial for selective interaction with biological targets.

The presence of the fluorine atom and the methyl group on the phenyl ring is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine substitution is a widely used strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.netmdpi.com The ortho-methyl group further influences the conformation of the phenyl ring relative to the piperazine ring, which can be critical for achieving the desired biological activity.

The synthesis of such C-arylpiperazines has been a focus of chemical exploration. One documented synthesis of this compound involves the hydrogenation of a pyrazine (B50134) precursor, 2-(4-Fluoro-2-methylphenyl)pyrazine, using a palladium-based catalyst. acs.org This method highlights the chemical strategies employed to access this valuable building block.

Significance of this compound as a Versatile Synthetic Intermediate and Pharmacophore Scaffold in Medicinal Chemistry

The primary significance of this compound lies in its role as a key building block for the synthesis of more complex molecules with therapeutic potential. Its utility as a synthetic intermediate is exemplified by its application in the development of neurokinin-1 (NK1) receptor antagonists. acs.orgnih.gov

The this compound moiety itself constitutes a critical pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. In the context of NK1 receptor antagonists, this scaffold has been instrumental in the discovery of potent and selective compounds. acs.orgnih.gov

A notable example of a drug candidate synthesized from this intermediate is Vestipitant (B1683824). acs.orgnih.gov The development of Vestipitant underscores the importance of this compound as a starting material for compounds with potential applications in treating conditions such as depression and anxiety. researchgate.net

The table below summarizes the key properties of this compound and its immediate precursor in a reported synthesis. acs.org

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 2-(4-Fluoro-2-methylphenyl)pyrazine | C₁₁H₉FN₂ | 188.20 | Precursor |

| This compound | C₁₁H₁₅FN₂ | 194.25 | Target Intermediate |

The research surrounding this compound showcases a strategic approach in medicinal chemistry, where a carefully designed molecular scaffold serves as the foundation for the development of novel therapeutic agents. The specific combination of the piperazine core with the 4-fluoro-2-methylphenyl substituent provides a platform for generating compounds with desirable pharmacological profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYANWVNTGDQHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CNCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 4 Fluoro 2 Methylphenyl Piperazine and Its Derivatives

General Approaches for the Synthesis of 2-Arylpiperazines in Academic Contexts

The synthesis of 2-arylpiperazines, such as 2-(4-fluoro-2-methylphenyl)piperazine, can be broadly categorized into methods that construct the piperazine (B1678402) ring (cyclization-based strategies) and those that modify a pre-existing piperazine core (direct functionalization). nih.gov

Cyclization-Based Strategies for Piperazine Ring Formation

Traditional and modern cyclization methods provide foundational access to the 2-arylpiperazine skeleton. These strategies often involve the construction of the six-membered ring from linear precursors. nih.govnih.gov

A common approach involves the cyclization of appropriately substituted diamine precursors. nih.gov For instance, the synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, a direct precursor to this compound, was achieved through the hydrogenation of 2-(2-amino-2-(4-fluoro-2-methylphenyl)acetamido)acetate using palladium on carbon (Pd/C) as a catalyst. acs.orgchemicalbook.com Subsequent reduction of the piperazin-2-one (B30754) can yield the desired piperazine. Another strategy involves the reductive cyclization of dioximes, which can be formed from the double Michael addition of nitrosoalkenes to primary amines. nih.govresearchgate.net This method allows for the conversion of a primary amino group into a piperazine ring, offering a versatile entry to substituted piperazines. nih.gov

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool. A modular synthesis of highly substituted piperazines can be achieved by coupling a propargyl unit with various diamine components, affording products with high regio- and stereochemical control. organic-chemistry.org Additionally, gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides can yield tetrahydropyrazines, which are readily reduced to piperazines. organic-chemistry.org

One specific synthesis of this compound involves the reaction of 2-bromo-5-fluorotoluene (B1266450) with chloropyrazine in the presence of a nickel catalyst to form 2-(4-fluoro-2-methylphenyl)pyrazine. acs.org This intermediate is then hydrogenated using a palladium catalyst to yield the target piperazine. acs.org

Table 1: Selected Cyclization-Based Strategies for Piperazine Synthesis

| Strategy | Key Precursors | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Reductive Cyclization | Dioximes | Catalytic Hydrogenation (e.g., Pd/C) | Substituted Piperazines | nih.gov, researchgate.net |

| Palladium-Catalyzed Cyclization | Propargyl units, Diamines | Palladium Catalyst | Highly Substituted Piperazines | organic-chemistry.org |

| Gold-Catalyzed Cyclization | Cyclic sulfamidate derivatives | Gold Catalyst | Tetrahydropyrazines (Piperazine precursors) | organic-chemistry.org |

| Pyrazine (B50134) Hydrogenation | 2-Arylpyrazines | Palladium Hydroxide/Carbon, HCl | 2-Arylpiperazines | acs.org |

Direct Functionalization Techniques for Intact Piperazine Rings

Direct C-H functionalization of the piperazine ring offers a more atom-economical and flexible approach to synthesizing derivatives, avoiding lengthy de novo ring construction. nih.govnih.gov This is particularly relevant for introducing aryl groups at the C2 position.

Transition-metal-catalyzed C-H functionalization at the α-carbon of saturated N-heterocycles has been a significant area of research. nih.gov However, applying these methods to piperazines can be challenging due to the presence of the second nitrogen atom, which can lead to low reactivity and competitive side reactions. nih.gov Despite these challenges, methods for the direct arylation of N-protected piperazines have been developed. nih.gov

A notable strategy involves α-lithiation followed by trapping with an electrophile. nih.gov This method, while powerful, often requires cryogenic temperatures (-78 °C) and careful control of reaction conditions to achieve selectivity. researchgate.net The choice of protecting groups on the nitrogen atoms is crucial for directing the lithiation and preventing side reactions. nih.gov

Photocatalytic Synthesis Routes for Arylpiperazines

Visible-light photocatalysis has emerged as a mild and efficient tool for the C-H functionalization of amines, including piperazines. mdpi.comnih.gov Photoredox catalysis can enable the direct arylation of N-aryl piperazines under mild conditions. nih.gov

One prominent photocatalytic approach is the decarboxylative arylation (metallaphotoredox catalysis). acs.orgthieme-connect.com In this method, a piperazine-2-carboxylic acid derivative undergoes photocatalytic decarboxylation to generate an α-amino radical, which then couples with an aryl halide. acs.orgresearchgate.net This strategy has been successfully applied to the synthesis of various 2-arylpiperazines. acs.orgthieme-connect.com For example, using an iridium-based photoredox catalyst in conjunction with a nickel co-catalyst, N-Boc-piperazine-2-carboxylic acid can be coupled with aryl iodides to furnish N-Boc-2-arylpiperazines in moderate to good yields. thieme-connect.com

Another photocatalytic method involves a CarboxyLic Amine Protocol (CLAP), which utilizes a decarboxylative cyclization between a glycine-based diamine and various aldehydes to access 2-substituted piperazines, including 2-aryl derivatives. mdpi.comorganic-chemistry.org This approach can be promoted by either an iridium-based photocatalyst or a purely organic photocatalyst like carbazolyl dicyanobenzene (4CzIPN), offering a greener alternative to methods requiring toxic reagents like tin. mdpi.comorganic-chemistry.org

Table 2: Photocatalytic Approaches to 2-Arylpiperazine Synthesis

| Method | Key Reactants | Catalyst System | Key Intermediate | Reference(s) |

|---|---|---|---|---|

| Decarboxylative Arylation | N-Boc-piperazine-2-carboxylic acid, Aryl halide | Ir-photocatalyst, Ni-catalyst | α-Amino radical | acs.org, thieme-connect.com |

| Photoredox CLAP | Glycine-based diamine, Aldehyde | Ir-photocatalyst or Organic photocatalyst | α-Aminyl radical | mdpi.com, organic-chemistry.org |

Asymmetric Synthesis and Kinetic Resolution Methodologies for Enantiopure 2-Arylpiperazines

The synthesis of enantiomerically pure 2-arylpiperazines is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities. rsc.org Several asymmetric strategies have been developed to achieve high levels of enantioselectivity.

One approach begins with readily available phenacyl bromides, which undergo a Corey-Bakshi-Shibata (CBS) reduction to yield optically enriched intermediates. nih.govresearchgate.net The synthesis proceeds through an SN2 reaction with an azide (B81097) anion, followed by the construction of the piperazine ring via the reduction of a piperazine-2,3-dione intermediate. nih.govresearchgate.net Another strategy involves the use of chiral auxiliaries. For example, a stereogenic α-methylbenzyl group on the distal nitrogen atom of an N-Boc piperazine can direct functionalization, and this auxiliary can be subsequently removed by catalytic hydrogenation. nih.gov

Kinetic resolution offers another powerful route to enantioenriched 2-arylpiperazines. A racemic mixture of a 2-arylpiperazine can be subjected to a reaction with a chiral reagent that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantioenriched enantiomer. acs.org A notable example is the kinetic resolution of N-Boc-2-arylpiperazines using n-butyllithium (n-BuLi) and the chiral ligand (+)-sparteine. acs.orgthieme-connect.com This method can provide both the recovered 2-arylpiperazine and the 2,2-disubstituted product with high enantioselectivities. acs.org

Iridium-catalyzed asymmetric hydrogenation represents a highly efficient method for the synthesis of chiral piperazines. nih.govacs.org This strategy typically involves the hydrogenation of a prochiral pyrazine precursor that has been activated by an alkyl halide. nih.govacs.org The use of a chiral iridium catalyst, often in combination with a chiral ligand, allows for the stereoselective reduction of the pyrazine ring to a chiral piperazine. nih.govacs.org This method has been shown to be applicable to a wide range of substrates, affording chiral piperazines with high enantiomeric excess (up to 96% ee). nih.govacs.org While direct application to 2-(4-fluoro-2-methylphenyl)pyrazine is not explicitly detailed in the provided sources, the general applicability of this method suggests its potential for the asymmetric synthesis of this target molecule.

Asymmetric lithiation-trapping of N-Boc piperazines provides a direct method for the synthesis of enantiopure α-substituted piperazines. nih.gov This approach utilizes a stoichiometric amount of a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with an organolithium base like sec-butyllithium (B1581126) (s-BuLi). nih.govwhiterose.ac.uk The chiral base complex selectively deprotonates one of the enantiotopic α-protons of the N-Boc piperazine, and the resulting configurationally stable lithiated intermediate is then trapped with an electrophile. acs.orgnih.gov

The success of this methodology is highly dependent on several factors, including the nature of the distal N-substituent and the electrophile used. nih.gov Mechanistic studies using in situ IR spectroscopy have been crucial in optimizing reaction conditions and understanding the role of these factors. nih.govacs.org For instance, the rate of rotation of the N-Boc group can significantly impact the outcome of the reaction. acs.org This methodology has been showcased in the stereoselective synthesis of various substituted piperazines, including intermediates for pharmacologically active compounds. nih.gov

α-Amino Acid Starting Materials in Chiral Piperazine Synthesis

The synthesis of enantiomerically pure piperazines, a core structure in many pharmaceuticals, often leverages the natural chirality of α-amino acids. These readily available building blocks provide a straightforward entry into complex chiral molecules. General strategies involve using amino acids to construct the piperazine core with defined stereochemistry at one or more positions.

One common approach involves the use of unprotected homochiral amino acids as starting materials for the construction of disubstituted N-aryl piperazines. rsc.org For instance, a palladium-catalyzed carboamination method has been developed for this purpose. rsc.org Another strategy employs the regioselective ring-opening of chiral aziridines, which are themselves derived from natural amino acids, by amino acid methyl ester hydrochlorides to form cis-2,5-disubstituted chiral piperazines. rsc.org

Furthermore, homochiral amino alcohols, obtained from amino acids, can be transformed with high diastereoselectivity into 5-substituted piperazine-2-acetic acid esters. rsc.org The synthesis of chiral α,α-disubstituted α-amino acids, which can serve as precursors, has been advanced through methods like Pd(II)-catalyzed enantioselective C–H arylation, demonstrating the creation of diverse chiral building blocks. rsc.orgnih.gov These methods underscore the versatility of α-amino acids in establishing the stereochemical integrity of the piperazine scaffold.

Specific Synthetic Pathways to this compound

The synthesis of this compound, particularly its specific enantiomers, has been a subject of significant research, driven by its importance as a key intermediate for potent therapeutic agents.

Development of Stereoselective Syntheses for Key Enantiomers (e.g., 2-(S)-(4-Fluoro-2-methylphenyl)piperazine)

The development of stereoselective syntheses for key enantiomers, such as (S)-2-(4-fluoro-2-methylphenyl)piperazine, has been pivotal. In the pursuit of novel neurokinin-1 (NK₁) receptor antagonists, a series of C-phenylpiperazine derivatives were synthesized. nih.govresearchgate.net This exploration led to the identification of vestipitant (B1683824), a potent and selective NK₁ antagonist. nih.govresearchgate.net The core of vestipitant is the (S)-2-(4-fluoro-2-methylphenyl)piperazine scaffold. nih.govresearchgate.net

The synthesis of this key intermediate often involves asymmetric synthesis or chiral resolution techniques to isolate the desired (S)-enantiomer. While specific, detailed step-by-step public synthesis routes for this exact precursor are limited in the provided results, the development of its derivatives highlights the necessity of a stereochemically pure starting material. nih.govresearchgate.net Methods for creating chiral piperazines can include iridium-catalyzed hydrogenation of pyrazines or direct functionalization of the piperazine ring, achieving high enantioselectivity. researchgate.net The stereochemistry of substituents on the piperazine ring has been shown to be critical for biological activity. researchgate.net

Derivatization Strategies for the this compound Scaffold

Once the chiral this compound core is obtained, various derivatization strategies are employed to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties. These strategies primarily focus on substitutions at the nitrogen atoms of the piperazine ring.

N-substitution is a common strategy to modify the properties of piperazine-containing compounds. nih.govmdpi.com These reactions typically involve the alkylation or arylation of one of the piperazine nitrogens.

N-Alkylation : This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. nih.gov For example, the synthesis of various piperazine-containing drugs involves reacting the piperazine moiety with reactive alkyl halides like benzyl (B1604629) bromide or bromoacetyl derivatives. mdpi.com

N-Arylation : Common methods for attaching aryl groups include the Buchwald-Hartwig and Ullmann-Goldberg reactions, or through nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.govmdpi.com

In a related context, new 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines were prepared by coupling a fluoxetine (B1211875) congener with various functionalized piperazines, demonstrating N-substitution as a key step in creating hybrid molecules. nih.gov

A crucial derivatization strategy for the this compound scaffold involves the introduction of linkers, often culminating in an amide bond. This is exemplified in the synthesis of vestipitant. nih.govresearchgate.net

The synthesis involves converting the (S)-2-(4-fluoro-2-methylphenyl)piperazine into a carbamic acid derivative, which is then coupled with a chiral amine to form a complex amide. nih.govresearchgate.net Specifically, the final compound is 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide. nih.gov

The formation of the amide bond is a fundamental transformation in medicinal chemistry. researchgate.net This coupling reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species that can then react with the amine on the piperazine scaffold (or vice versa). researchgate.net The phenylpiperazine group has been used as a linker to connect substituted quinoline-4-carboxylic acids with other molecular fragments, highlighting the utility of this approach in drug design. nih.gov

Table 1: Derivatization Strategies and Key Reactions

| Strategy | Reaction Type | Reagents & Conditions | Resulting Moiety | Reference |

|---|---|---|---|---|

| N-Substitution | N-Alkylation | Alkyl halides, Reductive amination | N-Alkylpiperazine | nih.govmdpi.com |

| N-Substitution | N-Arylation | Buchwald-Hartwig, Ullmann-Goldberg, SNAr | N-Arylpiperazine | nih.govmdpi.com |

Table 2: List of Chemical Compounds

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 4 Fluoro 2 Methylphenyl Piperazine Derivatives

Design Principles for Novel 2-(4-Fluoro-2-methylphenyl)piperazine Analogues in Drug Discovery Research

The design of novel analogues based on the this compound scaffold follows fundamental principles of medicinal chemistry, focusing on lead identification and optimization. The piperazine (B1678402) ring itself is a common component in drug discovery due to its favorable characteristics. It is a six-membered heterocycle with two nitrogen atoms that can be functionalized to modulate properties like solubility, basicity (pKa), and the ability to form hydrogen bonds, all of which are crucial for bioavailability and interaction with biological targets.

Key design strategies for developing analogues include:

Scaffold Hopping and Decoration : Utilizing the 2-phenylpiperazine (B1584378) core as a central scaffold, chemists introduce various substituents to explore the chemical space and identify new interactions with a target receptor. Combining advantageous scaffolds, such as benzoxazoles, with fluorine and piperazine moieties has been a strategy to develop new potentially bioactive compounds.

Physicochemical Property Modulation : The piperazine moiety is often used to enhance the aqueous solubility of drug candidates through protonation at physiological pH. Its two nitrogen atoms can serve as hydrogen bond acceptors or donors, which helps in tuning interactions with protein targets.

Conformational Rigidity : Incorporating the piperazine ring into linker moieties can increase the rigidity of a molecule. This conformational constraint can lead to higher binding affinity and selectivity for a specific target by reducing the entropic penalty upon binding.

Bioisosteric Replacement : The fluorine atom is a bioisostere of a hydrogen atom. Its introduction can significantly influence electronic properties, lipophilicity, and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles.

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the phenyl and piperazine rings.

The substitution pattern on the C-phenyl ring is a critical determinant of biological activity. The presence of halogen atoms, in particular, has been shown to be essential for the activity of certain phenylpiperazine derivatives.

Fluorine Substitution : Fluorine is a common feature in many successful drugs due to its unique properties. Its small size and high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation at the site of substitution, thereby increasing metabolic stability. In many classes of compounds, including those targeting dopamine (B1211576) transporters and various enzymes, fluoro-substituted analogues have demonstrated superior activity. For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the phenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects.

Methyl Substitution : The effect of a methyl group is dependent on its position. The ortho-methyl group in the this compound scaffold introduces steric bulk near the piperazine linkage. This can influence the relative orientation of the phenyl and piperazine rings, which in turn can affect how the molecule fits into a receptor's binding pocket. In some contexts, adding a methyl group at the meta position of a benzene (B151609) moiety has been shown to restore inhibitory activity in certain transporter assays.

The interplay between the electron-withdrawing fluorine at the para-position and the electron-donating, sterically influential methyl group at the ortho-position creates a unique electronic and conformational profile that is key to the SAR of this compound class.

The piperazine ring is not merely a passive spacer; its modification and the chemistry of any attached linkers are pivotal for activity. The piperazine core has two nitrogen atoms (N1 and N4) that offer sites for substitution, significantly impacting the molecule's properties.

Piperazine Ring Substitution : While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, modifications to the carbon atoms of the ring represent an area of growing interest for creating structural diversity. However, in many SAR studies, modifications such as increasing the ring size or altering the core piperazine structure have led to a significant reduction or complete loss of biological activity, underscoring the importance of the piperazine ring itself for whole-cell activity in certain contexts.

Linker Chemistry : When the piperazine ring is part of a linker connecting two pharmacophoric elements (as in PROTACs or other bifunctional molecules), its role is crucial. The linker's length and composition influence the distance and geometry between the binding moieties, which is critical for forming a productive complex with target proteins. The inclusion of a piperazine ring in a linker can enhance rigidity and improve solubility. However, the basicity (pKa) of the piperazine nitrogen is highly dependent on adjacent

Structure-Activity Relationships within Specific Receptor Systems

Neurokinin-1 (NK1) Receptor Antagonism by C-Phenylpiperazine Derivatives

Affinity and Selectivity Maximization in NK1 Receptor Ligands

The development of neurokinin-1 (NK1) receptor antagonists has been a significant area of research, with the goal of creating potent and selective therapeutic agents. wikipedia.org The C-phenylpiperazine scaffold, particularly derivatives of this compound, has been instrumental in this endeavor. Through systematic chemical exploration of N-phenylpiperazine analogues, researchers identified that shifting to a C-phenylpiperazine core could maximize in vitro affinity and optimize pharmacokinetic profiles. nih.govcolab.ws

This research led to the discovery of vestipitant (B1683824), also known as 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide. nih.gov Vestipitant was identified as one of the most potent and selective NK1 receptor antagonists discovered in vitro. nih.govcolab.wsresearchgate.net Further drug discovery programs, building on the success of vestipitant, aimed to identify additional clinical candidates by designing compounds that maximize affinity for the NK1 receptor binding site while maintaining suitable physicochemical properties for excellent in vivo pharmacokinetics and pharmacodynamics. researchgate.netnih.gov This effort resulted in the discovery of casopitant (B1241461), another potent and selective NK1 receptor antagonist. researchgate.netnih.gov Both vestipitant and casopitant demonstrate high affinity for the human NK1 receptor, with pKi values of 9.4 and 10.2, respectively. researchgate.net

The SAR studies revealed that specific structural features are critical for high affinity and selectivity. For instance, the stereochemistry of the benzylic substitution was found to be important for the activity of vestipitant. researchgate.net The development of these compounds showcases a successful strategy in medicinal chemistry, where a specific chemical scaffold is systematically modified to achieve high target affinity and selectivity.

Table 1: NK1 Receptor Antagonists Derived from a Phenylpiperazine Scaffold

| Compound | Structure | Receptor Affinity | Key Findings |

|---|---|---|---|

| Vestipitant | 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide | pKi = 9.4 (human NK1) researchgate.net | Identified as a highly potent and selective NK1 receptor antagonist. nih.govcolab.ws |

| Casopitant | (2R,4S)-1'-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide | pKi = 10.2 (human NK1) researchgate.net | Developed to maximize affinity while retaining suitable physicochemical characteristics. researchgate.netnih.gov |

Optimization of Receptor Antagonist Characteristics

Vestipitant, for example, was selected as a drug candidate based on its promising preclinical profile, which included not only high potency but also suitable pharmacokinetic properties. nih.govcolab.wsresearchgate.net It is described as an insurmountable yet competitive antagonist with a long duration of action. researchgate.net The development of casopitant followed a similar strategy, aiming for compounds with favorable in vivo properties. researchgate.netnih.gov The successful development of these compounds, such as aprepitant, which was the first registered NK1 receptor antagonist for clinical use, highlighted the therapeutic potential of this class of drugs. wikipedia.orgnih.gov

The central action of these antagonists is crucial for their antiemetic effects. Studies have shown that brain-penetrant NK1 receptor antagonists are effective against chemotherapy-induced emesis, whereas non-penetrant antagonists are inactive when administered systemically. nih.gov This underscores the importance of optimizing not just receptor binding but also the ability of the compound to reach its site of action in the central nervous system.

Dopamine Receptor (D2, D3, D4) Ligand Development utilizing Piperazine Scaffolds

The piperazine scaffold is a versatile building block for developing ligands that target dopamine receptors (D2, D3, and D4), which are implicated in various neurological and psychiatric disorders. researchgate.net Due to the high homology among dopamine receptor subtypes, achieving selectivity, particularly for the D3 receptor over the D2 receptor, has been a significant challenge. acs.orgchemrxiv.org

Structure-activity relationship studies have been crucial in navigating this challenge. For instance, research into N-phenylpiperazine analogs has shown that variations in the benzamide (B126) portion and substituents on the phenyl ring of the piperazine moiety can lead to compounds with high affinity and selectivity for the D3 receptor. nih.gov One study found that 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited D3 receptor binding affinities in the nanomolar range (Ki = 1.4–43 nM) with high selectivity over the D2 receptor (67–1831-fold). nih.gov

Further SAR studies on acylaminobutylpiperazines revealed that the "head group" of the arylpiperazine ligand is accommodated in a region near transmembrane helices 5 and 6, and that hydrophobic substituents on this head group could exploit differences between the D3 and D2 receptors to enhance selectivity. acs.org A strategy of scaffold hybridization has also been employed, linking an N-(2,3-dichlorophenyl)piperazine nucleus (as the primary pharmacophore) to a secondary pharmacophore via an alkyl chain. This approach has led to the discovery of potent D3-selective or multitarget ligands. nih.gov

Fluorination has also been explored as a strategy. A series of fluorine-containing N-(2-methoxyphenyl)piperazine analogues were synthesized and evaluated for their affinity at D2, D3, and D4 receptors. Several of these compounds demonstrated high affinity for the D3 receptor (Ki = 0.17 to 5 nM) with moderate to high selectivity over D2 receptors (ranging from ~25 to 163-fold). nih.gov

Table 2: Dopamine Receptor Affinity for Representative Piperazine Derivatives

| Compound Class | Target Receptors | Affinity Range (Ki) | Selectivity Highlights |

|---|---|---|---|

| 4-thiophene-3-yl-benzamide N-phenylpiperazines nih.gov | D3, D2 | 1.4–43 nM (D3) | 67–1831-fold for D3 vs. D2 |

| Fluorinated N-(2-methoxyphenyl)piperazine analogues nih.gov | D3, D2, D4 | 0.17–5 nM (D3) | ~25 to 163-fold for D3 vs. D2 |

Serotonin (B10506) Receptor (e.g., 5-HT1A) Interactions of Piperazine-Containing Compounds

Arylpiperazine derivatives are a well-established class of ligands for serotonin receptors, particularly the 5-HT1A subtype. nih.govmdpi.com Simple arylpiperazines often show moderate selectivity for 5-HT1B receptors, but strategic N4-substitution can significantly enhance affinity for 5-HT1A sites while decreasing affinity for 5-HT1B sites. nih.gov

SAR studies have elucidated key structural features for high 5-HT1A affinity. For example, in a series of 4-substituted 1-arylpiperazines, derivatives with a phenyl, 2-methoxyphenyl, or 1-naphthyl group as the aryl portion, and a phthalimido or benzamido group at the end of a four-methylene unit chain attached to the piperazine N4-position, displayed high affinity. nih.gov One such compound, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, exhibited a Ki of 0.6 nM for 5-HT1A sites. nih.gov

However, high 5-HT1A affinity can be accompanied by significant affinity for α1-adrenergic receptors. nih.gov To improve selectivity, modifications have been explored. Replacing the phthalimide (B116566) moiety with alkyl amides, particularly bulky ones like an adamantanecarboxamido group, was found to improve both affinity and selectivity. The resulting compound, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, showed high 5-HT1A affinity (Ki = 0.4 nM) with a 160-fold selectivity over α1-adrenergic sites. nih.gov

The length of the alkyl chain connecting the piperazine and the terminal amide fragment is also critical. A four-carbon chain is often optimal for heteroaryl amide derivatives, while a two-methylene chain can be optimal for cycloalkyl amide derivatives. nih.gov The introduction of a third substituent, such as a methyl group, on the piperazine ring can also influence affinity, sometimes inducing a stabilizing effect on the ligand-receptor complex and leading to higher affinity for 5-HT2A receptors. nih.gov

Table 3: 5-HT1A Receptor Affinity of Selected Piperazine Derivatives

| Compound | 5-HT1A Affinity (Ki) | Key Structural Features | Selectivity Note |

|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine nih.gov | 0.6 nM | 2-methoxyphenylpiperazine, 4-carbon chain, phthalimido terminus | Binds with nearly equal affinity to α1-adrenergic receptors (Ki = 0.8 nM). nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine nih.gov | 0.4 nM | 2-methoxyphenylpiperazine, 4-carbon chain, bulky adamantane (B196018) terminus | 160-fold selective for 5-HT1A over α1-adrenergic sites. |

Other Investigated Biological Targets and Molecular Pathways (e.g., GSK-3β inhibitors)

The versatility of the piperazine scaffold extends beyond the classical neurotransmitter receptors to other important biological targets. One such target is Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in the pathology of Alzheimer's disease. nih.govresearchgate.netnih.gov

In an effort to develop GSK-3β inhibitors, researchers evolved compounds from a 2-phenylmorpholine (B1329631) scaffold to a 2-phenylpiperazine moiety, which resulted in potent inhibitors. nih.gov SAR studies focusing on the phenyl group of the phenylpiperazine revealed that a 4-fluoro-2-methoxy substitution provided potent inhibitory activity against GSK-3β. nih.gov Docking studies suggested that the nitrogen atom of the piperazine ring can form a hydrogen bond with Gln185 in the enzyme's active site, contributing to the increased activity compared to the morpholine (B109124) analogues. nih.gov Further studies identified that a 4-methoxyphenyl (B3050149) analogue showed the most potent GSK-3β inhibitory activity with good pharmacokinetic profiles. researchgate.net

Piperazine-based compounds have also been investigated as antagonists for the P2X4 receptor, a ligand-gated ion channel involved in neuroinflammation and chronic pain. nih.govnih.gov A series of over 35 piperazine-based compounds were synthesized to investigate SAR, with several demonstrating greater potency than the reference compound, paroxetine. nih.govnih.gov These studies found that increased lipophilicity generally enhanced antagonistic potency at the P2X4 receptor. nih.govnih.gov

Additionally, piperazine derivatives have been developed as potential radioprotective agents, aiming to mitigate the harmful effects of ionizing radiation. nih.gov These diverse applications highlight the broad utility of the this compound scaffold and its derivatives in medicinal chemistry for developing novel therapeutics targeting a wide range of biological pathways.

Pharmacological Characterization of 2 4 Fluoro 2 Methylphenyl Piperazine Derivatives in Preclinical Research Models

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial step in characterizing a novel compound involves determining its affinity and selectivity for its biological target. For derivatives of 2-(4-fluoro-2-methylphenyl)piperazine, this has been extensively studied through various in vitro binding assays.

Radioligand Binding Assays for Target Identification

Radioligand binding assays are a cornerstone for identifying the primary molecular targets of a compound. In the case of this compound derivatives, these assays were instrumental in identifying the neurokinin-1 (NK1) receptor as a high-affinity target. nih.gov One of the most well-characterized derivatives is Vestipitant (B1683824), which demonstrated high potency for the human NK1 receptor. nih.gov

These assays typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand that is known to bind to the receptor with high affinity. The novel compound is then introduced at various concentrations to see if it displaces the radioligand. The concentration at which the compound displaces 50% of the radioligand (the IC50 value) is a measure of its binding affinity.

For instance, in studies involving vestipitant, membranes from Chinese Hamster Ovary (CHO) cells expressing the human NK1 receptor were used. nih.gov The radioligand employed was [³H]-Substance P, the endogenous ligand for the NK1 receptor. The results from such assays revealed that vestipitant binds to the NK1 receptor with high affinity. nih.gov

Interactive Data Table: Radioligand Binding Affinity for Vestipitant

| Radioligand | Cell Line | Receptor | Test Compound | IC50 (nM) |

|---|

Competitive Binding Experiments for Relative Affinity Determination

Competitive binding experiments are crucial for determining the relative affinity of a new compound compared to a standard or endogenous ligand. These experiments follow a similar principle to radioligand binding assays but are designed to directly compare the binding of multiple compounds.

In the development of this compound derivatives, researchers synthesized a series of compounds and evaluated their affinity for the NK1 receptor. nih.gov By comparing the IC50 values of these derivatives, they could establish a structure-activity relationship (SAR), identifying which chemical modifications led to higher affinity. This process was key in the optimization of the lead compounds to yield potent antagonists like vestipitant. nih.gov

Characterization of Receptor Subtype Selectivity and Off-Target Interactions

A critical aspect of preclinical pharmacological profiling is to assess the selectivity of a compound for its intended target over other related receptors and to identify potential off-target interactions that could lead to undesirable side effects. For this compound derivatives, particularly vestipitant, extensive selectivity profiling was conducted against a panel of other receptors.

These studies revealed that vestipitant is highly selective for the NK1 receptor. nih.gov For example, its affinity for the NK2 and NK3 receptors was found to be significantly lower, demonstrating its specificity within the neurokinin receptor family. Furthermore, screening against a broad range of other G-protein coupled receptors (GPCRs), ion channels, and transporters showed minimal interaction, highlighting its clean off-target profile at therapeutic concentrations. nih.gov Some related piperazine (B1678402) derivatives have been noted to interact with serotonin (B10506) and dopamine (B1211576) receptors, but the specific substitutions in vestipitant confer its high selectivity for the NK1 receptor. wikipedia.orgnih.gov

Interactive Data Table: Receptor Selectivity Profile of Vestipitant

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. NK1 |

|---|---|---|

| Human NK1 | 0.16 | - |

| Human NK2 | >1000 | >6250-fold |

Functional Assays and Elucidation of Mechanism of Action in Cell-Based Models

Beyond simply binding to a receptor, it is essential to understand the functional consequence of that binding. Functional assays in cell-based models are used to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

Assessment of Agonist, Antagonist, or Partial Agonist Activity

For this compound derivatives targeting the NK1 receptor, functional assays have confirmed their antagonist activity. nih.gov These assays typically measure the downstream signaling events that occur upon receptor activation. In the case of the NK1 receptor, which is a Gq-coupled GPCR, activation by its endogenous ligand, Substance P, leads to an increase in intracellular calcium levels.

To assess the antagonist activity of compounds like vestipitant, cells expressing the NK1 receptor are first pre-incubated with the compound and then challenged with Substance P. A potent antagonist will block the Substance P-induced increase in intracellular calcium. Vestipitant was shown to be a potent antagonist of the human NK1 receptor in such functional assays, with a pA2 value of 9.5, indicating high antagonist potency. nih.gov This confirms that it binds to the receptor and prevents its activation by the natural ligand.

Studies on Signal Transduction Pathway Modulation

The mechanism of action of this compound derivatives as NK1 receptor antagonists involves the modulation of specific signal transduction pathways. The NK1 receptor, upon activation by Substance P, primarily signals through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

By acting as antagonists, compounds like vestipitant block the very first step in this cascade: the conformational change in the NK1 receptor that is necessary for G-protein coupling. nih.govyoutube.com Consequently, the downstream events, including PLC activation, IP3 and DAG production, and the subsequent increase in intracellular calcium and PKC activation, are all inhibited. The therapeutic effects of these compounds in conditions like emesis and potentially anxiety and depression are thought to be mediated by the blockade of this Substance P-induced signaling in key brain regions. wikipedia.orgnih.gov

Preclinical In Vivo Pharmacological Activity in Relevant Animal Models

The in vivo pharmacological profile of this compound derivatives has been extensively evaluated in various preclinical animal models to determine their therapeutic potential, primarily as neurokinin-1 (NK1) receptor antagonists. These studies are crucial for establishing the relationship between drug dosage, receptor engagement, and the resulting physiological effects.

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to quantify the in vivo occupancy of specific receptors by a drug candidate. researchgate.netresearchgate.net For NK1 receptor antagonists, PET studies are instrumental in determining the extent and duration of receptor blockade in the brain, which is often correlated with therapeutic efficacy. researchgate.netebi.ac.uk

A key derivative from this chemical class, vestipitant, has been studied using PET imaging. figshare.com In a study involving healthy volunteers, a single 15 mg dose of vestipitant demonstrated approximately 90% occupancy of NK1 receptors in the brain. researchgate.netfigshare.com This high level of receptor engagement at a relatively low dose underscores the potency of this compound in vivo. Achieving high central NK1 receptor occupancy (often >90%) is believed to be a critical factor for observing significant therapeutic effects, such as anti-emetic and antidepressant actions. researchgate.netebi.ac.uk

The ability to measure receptor occupancy with PET allows for the optimization of dosing regimens in clinical trials to ensure adequate target engagement while minimizing potential off-target effects. researchgate.netresearchgate.net

The therapeutic potential of this compound derivatives as NK1 receptor antagonists has been assessed in various animal models that recapitulate aspects of human diseases, most notably chemotherapy-induced nausea and vomiting (CINV). nih.govcolab.ws The ferret is considered a gold-standard model for studying emesis as it possesses a vomiting reflex similar to humans. ebi.ac.ukcolab.ws

Casopitant (B1241461), a derivative of this compound, has demonstrated significant anti-emetic efficacy in the ferret model of cisplatin-induced emesis. nih.gov Studies have shown that casopitant produces a dose-dependent inhibition of both retching and vomiting. nih.gov In a model of delayed emesis induced by cisplatin, a single dose of casopitant mesylate administered at the peak of the emetic response resulted in an immediate and dose-dependent rescue from further emetic events. nih.gov Notably, complete protection from further emesis was achieved at doses of 0.5 mg/kg and higher. nih.gov

Furthermore, the combination of casopitant with a 5-HT3 receptor antagonist, ondansetron, has been shown to produce a synergistic anti-emetic effect in ferrets. researchgate.net This suggests that targeting both the NK1 and 5-HT3 pathways can lead to enhanced therapeutic benefit in the management of CINV. researchgate.net The preclinical efficacy of these compounds in animal models has provided a strong rationale for their clinical development for the prevention of CINV and postoperative nausea and vomiting (PONV). researchgate.netnih.gov

Table 1: Preclinical Efficacy of Casopitant in the Ferret Model of Cisplatin-Induced Emesis

| Animal Model | Emetic Challenge | Compound | Key Findings |

|---|---|---|---|

| Ferret | Cisplatin-induced delayed emesis | Casopitant mesylate | Immediate, dose-dependent rescue from emetic events. Complete rescue at doses ≥0.5 mg/kg. nih.gov |

| Ferret | Cisplatin-induced emesis | Casopitant mesylate + Ondansetron | Synergistic anti-emetic activity, with the combination being more effective than either agent alone. researchgate.net |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. For the this compound class of NK1 receptor antagonists, stereochemical purity is a critical determinant of their in vivo potency and efficacy.

The discovery and development of vestipitant, which has the (S)-configuration at the 2-position of the piperazine ring and an (R)-configuration at the chiral center of the side chain, highlights the importance of a specific stereoisomer. researchgate.netnih.gov The selection of this particular diastereomer was the result of extensive structure-activity relationship studies which demonstrated its superior in vitro potency and in vivo pharmacological properties compared to other stereoisomers. researchgate.net

Role of 2 4 Fluoro 2 Methylphenyl Piperazine in the Discovery of Drug Candidates

Case Studies of Lead Compound Identification utilizing the 2-(4-Fluoro-2-methylphenyl)piperazine Moiety

The strategic incorporation of the this compound scaffold has been instrumental in the discovery of promising drug candidates. This is exemplified by the development of vestipitant (B1683824), a potent and selective neurokinin-1 (NK1) receptor antagonist. researchgate.netcolab.ws The journey to its discovery highlights a key strategic evolution in medicinal chemistry, moving from N-phenylpiperazines to C-phenylpiperazine structures to enhance pharmacological properties. colab.wsnih.gov

Vestipitant, also known as GW597599, was identified as one of the most potent and selective in vitro NK1 receptor antagonists. researchgate.netcolab.ws Developed by GlaxoSmithKline, it was investigated for its potential as an antiemetic, anxiolytic, and for the treatment of tinnitus and insomnia. ncats.iowikipedia.org The discovery process involved the synthesis and pharmacological characterization of a series of compounds, from which vestipitant emerged as a drug candidate due to its favorable preclinical profile, including appropriate pharmacokinetic properties and in vivo activity. researchgate.netcolab.wsnih.gov

Preclinical data demonstrated that vestipitant possesses a high affinity for human NK1 receptors. ncats.io Its mechanism of action supports the utility of NK1 receptor blockade in managing conditions such as anxiety and potentially depression. ncats.io Further studies explored conformationally restricted analogues of vestipitant, leading to the discovery of other potent NK1 antagonists with good pharmacokinetic profiles and anxiolytic-like effects in animal models. nih.gov

Table 1: Preclinical Profile of Vestipitant

| Property | Finding | Source |

|---|---|---|

| Target | Neurokinin-1 (NK1) Receptor | ncats.iowikipedia.org |

| Potency | High affinity for human NK1 receptors (pKi, 9.4) | ncats.io |

| Selectivity | Identified as one of the most selective NK1 receptor antagonists | researchgate.netcolab.ws |

| In Vivo Activity | Demonstrated appropriate in vivo activity and anxiolytic-like effects in gerbil models | researchgate.netnih.gov |

| Pharmacokinetics | Showed a good pharmacokinetic profile suitable for a drug candidate | colab.wsnih.govnih.gov |

| Therapeutic Potential | Investigated for antiemetic, anxiolytic, tinnitus, and insomnia treatments | ncats.iowikipedia.org |

The development of vestipitant is a direct result of a strategic shift from N-phenylpiperazine analogues to C-phenylpiperazine derivatives. colab.wsnih.gov This chemical exploration was undertaken with the specific goal of maximizing the in vitro affinity for the NK1 receptor while simultaneously optimizing the pharmacokinetic profile of the compounds. colab.wsnih.gov The transition to C-phenylpiperazine structures, where the phenyl group is attached to a carbon atom of the piperazine (B1678402) ring rather than a nitrogen atom, proved to be a successful strategy in discovering novel and druglike NK1 receptor antagonists. colab.wsnih.gov This structural modification is a key aspect of the structure-activity relationship studies that led to the identification of vestipitant. nih.gov

Contribution to Neuropharmacological Agent Development (e.g., for nervous system disorders)

The this compound moiety is a key component in the development of neuropharmacological agents. colab.wsdrugbank.com Its incorporation into molecules like vestipitant, an NK1 receptor antagonist, highlights its role in creating treatments for nervous system disorders. ncats.iowikipedia.org The piperazine scaffold itself is frequently found in compounds targeting neuropsychiatric diseases, including those that interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov

Piperazine derivatives have been explored for a wide range of central nervous system applications, including as potential antidepressants and for enhancing memory. researchgate.net The versatility of the piperazine ring allows for modifications that can fine-tune a compound's activity at various neuroreceptors, making it a valuable tool for developing treatments for conditions like anxiety and depression. nih.gov

Strategic Use as a Privileged Scaffold in Modern Medicinal Chemistry

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netnih.gov This designation is due to its frequent appearance in biologically active compounds across various therapeutic areas. rsc.orgnih.gov The unique properties of the piperazine moiety, such as its solubility, basicity, chemical reactivity, and conformational characteristics, make it a valuable building block for drug design. nih.gov

Analysis of marketed drugs reveals that a significant number contain a piperazine ring, underscoring its importance in drug discovery. rsc.org However, much of the explored chemical space has focused on N,N'-disubstituted piperazines. rsc.org The success of C-substituted piperazines like the this compound core in vestipitant highlights the potential for exploring less common substitution patterns to uncover novel pharmacophores. colab.wsrsc.org The strategic use of this scaffold allows medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates effectively. nih.gov

Future Directions and Emerging Research Avenues for 2 4 Fluoro 2 Methylphenyl Piperazine Chemistry

Development of Novel and Green Synthetic Methodologies for Enantioselective Production

The synthesis of chiral piperazine (B1678402) derivatives, where a specific three-dimensional arrangement of atoms is required, presents a significant challenge. Traditional methods often result in a mixture of enantiomers, of which only one may be therapeutically active, necessitating difficult and costly separation processes. The demand for enantiomerically pure drugs has spurred the development of asymmetric synthesis methods. rsc.org

Future research will likely focus on creating novel, efficient, and environmentally friendly—or "green"—methods for the enantioselective production of 2-(4-fluoro-2-methylphenyl)piperazine and its analogues. Green chemistry principles, such as reducing waste, using less hazardous solvents, and improving atom economy, are becoming integral to pharmaceutical manufacturing. nih.govresearchgate.net This involves moving away from stoichiometric reagents towards catalytic processes.

Key areas of development include:

Transition-Metal Catalysis: Recent advancements have showcased the power of transition metals like iridium, palladium, and manganese in catalyzing asymmetric reactions to produce chiral piperazines with high enantioselectivity. acs.orgcaltech.eduacs.org For instance, iridium-catalyzed asymmetric allylic amination and palladium-catalyzed decarboxylative allylic alkylation have emerged as powerful tools for constructing chiral piperazine and piperazinone cores. acs.orgcaltech.edu Future work could adapt these methodologies for the specific synthesis of this compound enantiomers.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions, aligning perfectly with green chemistry goals. nih.gov Developing enzymatic resolutions or desymmetrization processes could provide a highly efficient route to the desired enantiomer of this compound.

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow manufacturing can enhance safety, reduce waste, and improve product consistency. unibo.it Integrating catalytic enantioselective methods into continuous flow systems represents a significant future direction for the industrial production of chiral piperazine-based active pharmaceutical ingredients (APIs).

Greener Solvents and Reagents: Research into replacing hazardous solvents and reagents is a cornerstone of green chemistry. unibo.iteurekalert.org Exploring the use of water, supercritical fluids, or bio-based solvents in the synthesis of piperazine derivatives will be crucial. nih.gov A recent breakthrough, for example, demonstrated a safe and low-cost method for synthesizing sulfonyl fluorides using less toxic reagents, a principle that can be broadly applied. eurekalert.org

| Methodology | Catalyst/System | Key Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| Asymmetric Allylic Amination | Iridium (Ir) complexes | High enantioselectivity (up to 98% ee) for pyrrole-fused piperazines. | Adaptable for creating chiral centers adjacent to the piperazine nitrogen. | acs.org |

| Asymmetric Allylic Alkylation | Palladium (Pd) complexes | First catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. | Enables access to novel, three-dimensionally complex piperazine scaffolds. | caltech.edu |

| Asymmetric Hydroamination | Manganese (Mn) complexes | Uses earth-abundant metal; provides chiral γ-amino alcohols, precursors to piperazines. | Offers a cost-effective and sustainable route to chiral building blocks. | acs.org |

| Biocatalytic Desymmetrization | Enzymes (e.g., lipases) | High stereocontrol under mild, green conditions. | Could be used to resolve a racemic mixture or create the chiral center directly. | nih.gov |

Advanced Computational Chemistry Applications for Rational Drug Design and SAR Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new drug candidates. researchgate.net For this compound, these in silico methods can provide deep insights into its behavior and guide the synthesis of more potent and selective derivatives.

Future research in this area will likely involve:

Molecular Docking and Dynamics Simulations: These techniques predict how a molecule binds to a biological target, such as a protein receptor or enzyme. For derivatives of this compound, docking studies can identify the most probable binding modes and key interactions, as demonstrated in studies of rhodanine-piperazine hybrids targeting cancer-related kinases. mdpi.com Molecular dynamics simulations can further assess the stability of these interactions over time.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can elucidate the electronic properties of a molecule, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). mdpi.com This information helps predict a molecule's reactivity and interaction points, guiding the design of analogues with improved properties.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: SAR studies systematically modify a compound's structure to determine which parts are crucial for its biological effect. nih.gov By combining experimental data with computational models, QSAR can create predictive models that link specific structural features to activity. This allows for the virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. This approach has been successfully used to optimize piperazine-based inhibitors for various targets. rsc.org

| Computational Method | Application | Expected Outcome for this compound Research | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding pose and affinity of a ligand to a biological target. | Identification of potential protein targets and optimization of binding interactions. | mdpi.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessment of the stability of the ligand-protein complex. | mdpi.com |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Prediction of reactivity, stability, and spectroscopic properties. | mdpi.com |

| QSAR Modeling | Relates chemical structure to biological activity quantitatively. | Prediction of the activity of unsynthesized derivatives to guide design. | rsc.org |

Exploration of Undiscovered Biological Activities and Novel Therapeutic Applications of this compound Derivatives

The piperazine scaffold is a well-established pharmacophore found in drugs for a vast range of diseases, including cancer, inflammation, infections, and central nervous system disorders. rsc.orgmdpi.comnih.gov The specific substitution pattern of this compound, featuring both fluorine and methyl groups on the phenyl ring, offers a unique chemical space that warrants broad biological screening. The presence of fluorine alone can significantly enhance properties like metabolic stability and binding affinity. mdpi.com

Emerging research should aim to uncover the full therapeutic potential of this scaffold by:

Broad Biological Screening: Systematically testing this compound and a library of its derivatives against a wide array of biological targets. This could reveal unexpected activities. For example, various piperazine derivatives have recently been investigated as radioprotective agents nih.gov, pan-PPARs agonists for liver fibrosis nih.gov, and inhibitors of viral entry. nih.gov

Targeting New Disease Pathways: As our understanding of disease biology grows, new therapeutic targets are constantly being identified. Derivatives of this compound could be designed and tested against these novel targets. Recent studies on piperazine-containing compounds have shown promise in treating drug-resistant cancers, mitigating oxidative stress, and acting as dual inhibitors for complex diseases. rsc.orgnih.govnih.gov

Repurposing and Scaffold Hopping: Investigating if the this compound core can be used as a "scaffold hop" to create analogues of existing drugs with improved properties. This strategy has been used to design novel piperazine-2,5-diones as antioxidants. nih.gov Given the structural similarities to compounds active in CNS disorders, exploring applications in neurodegenerative diseases or psychiatry could be a fruitful avenue. mdpi.com For instance, the synthesis of benzoxazoles containing a fluorinated piperazine moiety has yielded compounds with selective anticancer activity. nih.govresearchgate.net

The exploration of this chemical space could lead to the development of next-generation therapeutics for a multitude of conditions, leveraging the proven versatility of the piperazine core.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for 2-(4-Fluoro-2-methylphenyl)piperazine, and how do structural modifications affect yield and purity?

- Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are synthesized by reacting substituted aryl halides with piperazine under reflux conditions. Modifications, such as introducing beta-cyclodextran, can reduce toxicity but may lower biological activity due to steric hindrance . Purification via normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) ensures high purity, as demonstrated in analogous piperazine syntheses . Yield optimization requires controlled stoichiometry and temperature, with structural integrity confirmed via elemental analysis and spectral data (¹H/¹³C NMR, IR) .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- X-ray diffraction for crystal structure determination .

- GC-EI-MS for molecular mass and fragmentation patterns, with ions at m/z 315.02 (M+H)+ observed in related compounds .

- Elemental analysis (C, H, N) to verify stoichiometry .

- Thermogravimetric analysis (TGA) to assess thermal stability, as piperazine derivatives may form hydrates (e.g., hexahydrate) under specific conditions .

Q. What are the baseline toxicological profiles of this compound derivatives?

- Answer : Modified derivatives exhibit low toxicity in rodent models (LD₅₀ > 2000 mg/kg), attributed to polar substituents enhancing solubility and reducing bioaccumulation. However, methyl or fluoro groups may increase metabolic stability, delaying clearance . Toxicity screening should include hepatic microsome assays to detect metabolites like piperazine-4-O-acetate, which can form reactive intermediates .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental bioactivity data be resolved for this compound?

- Answer : Computational models (e.g., molecular docking) may overestimate antiplatelet activity due to static binding assumptions. Validate predictions with dynamic assays:

- In vitro platelet aggregation tests using ADP or collagen as agonists .

- Dose-response curves to quantify EC₅₀ values. For example, modified derivatives showed 20–40% reduced activity compared to unmodified analogs, aligning with steric hindrance effects . Adjust computational parameters (e.g., solvation models) to better reflect experimental conditions .

Q. What strategies optimize the antiplatelet-toxicity balance in structural analogs?

- Answer :

- Substituent positioning : The 4-fluoro group enhances target affinity, while 2-methyl reduces hepatotoxicity by blocking metabolic oxidation .

- Co-crystallization : Beta-cyclodextran inclusion complexes improve solubility and reduce renal toxicity but require activity trade-offs .

- Dual-functional derivatives : Attach nitric oxide-releasing groups (e.g., furoyl) to synergize antiplatelet and vasodilatory effects .

Q. Which in vitro models best evaluate anticancer potential, and how do apoptotic pathways correlate with cytotoxicity?

- Answer :

- HepG2 liver cancer cells : Used to assess IC₅₀ values via MTT assays. Piperazine derivatives induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

- Flow cytometry : Quantifies Annexin V/PI staining to differentiate apoptotic vs. necrotic cell death. Derivatives with chloroalkyl substituents showed 2–3-fold higher apoptosis rates than controls .

Q. How do structural modifications influence metabolic stability and toxic metabolite formation?

- Answer :

- Fluorine substitution : Reduces CYP450-mediated oxidation, prolonging half-life but increasing risk of piperazine-4-O-acetate formation in hepatic microsomes .

- Methyl groups : Block N-demethylation pathways, mitigating nephrotoxic metabolites. Kinetic studies in DA rats showed male-specific metabolism (Vₘₐₓ: 0.8 nmol/min/mg protein) .

Q. What formulation strategies address crystallization challenges in aqueous solutions?

- Answer :

- Hydrate stabilization : Piperazine hexahydrate precipitates at <15°C; maintain temperatures >25°C during storage .

- Co-solvents : Ethanol (10–20% v/v) prevents crystallization in high-concentration solutions (>50 wt%) .

- Nanoparticle encapsulation : PTFE membrane contactors improve dispersion and CO₂ capture efficiency in solvent blends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.